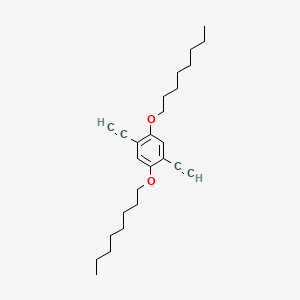

1,4-Diethynyl-2,5-bis(octyloxy)benzene

Description

Contextualization within π-Conjugated Systems and Organic Materials

1,4-Diethynyl-2,5-bis(octyloxy)benzene belongs to the class of oligo(arylene ethynylene)s (OAEs), which are characterized by alternating aromatic rings and alkyne units. rsc.org This arrangement creates a rigid, rod-like structure with an extended π-conjugated system, a key feature for enabling the transport of charge carriers. Such π-conjugated polymers and oligomers are the cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgnih.gov

The electronic and photophysical properties of these materials can be finely tuned by modifying their chemical structure. The introduction of substituents on the aromatic rings, such as the octyloxy chains in this compound, plays a crucial role. These side chains significantly enhance the solubility of the otherwise rigid and often insoluble OAE backbone in common organic solvents. nih.gov This improved processability is a critical factor for the fabrication of thin films and devices. Moreover, the nature and length of these side chains can influence the solid-state packing of the molecules, affecting intermolecular interactions like π-π stacking, which in turn impacts the material's electronic properties and performance in devices. rsc.orgacs.org

Significance as a Monomeric Building Block for Functional Architectures

The true value of this compound lies in its function as a monomeric unit for the synthesis of larger, more complex functional architectures. lookchem.com The two terminal ethynyl (B1212043) groups are highly reactive and can readily participate in various polymerization reactions, most notably the Sonogashira cross-coupling reaction. researchgate.netresearchgate.net This allows for the creation of high molecular weight poly(p-phenylene ethynylene) (PPE) polymers. researchgate.netresearchgate.net

The resulting polymers inherit the desirable electronic and optical properties of the monomer while gaining the processability and film-forming capabilities of a macromolecule. For instance, polymers synthesized from this monomer are often highly luminescent, with potential applications in light-emitting devices. nih.govresearchgate.net Furthermore, the octyloxy side chains can impart liquid crystalline properties to the resulting polymers, enabling the formation of highly ordered domains which can enhance charge transport. acs.orgresearchgate.net The monomer can also be used to create well-defined oligomers and macrocycles with unique host-guest and self-assembly properties. rsc.org

Evolution of Research Trajectories for Arylene Ethynylene Derivatives

The field of arylene ethynylene derivatives has seen a remarkable evolution. Initial research in the 1990s focused on synthesizing and understanding the fundamental properties of simple oligo(phenylene ethynylene)s as molecular wires. rsc.org The primary goal was to create one-dimensional conjugated systems to study electron transport at the molecular level.

Over time, the research trajectory has shifted towards creating more sophisticated and functional materials. This has involved several key developments:

Introduction of Solubilizing Side Chains: The addition of flexible alkyl or alkoxy side chains, such as the octyloxy groups in the title compound, was a major breakthrough. It transformed these materials from being largely academic curiosities into processable materials for real-world applications. nih.govresearchgate.net

Development of Complex Polymer Architectures: Researchers have moved beyond simple linear homopolymers to create copolymers with alternating donor and acceptor units to control the electronic band gap and absorption properties. nih.govrsc.org This has led to the development of materials for a wider range of optoelectronic applications.

Focus on Supramolecular Chemistry and Self-Assembly: There is growing interest in using arylene ethynylene building blocks to create complex supramolecular structures like foldamers and macrocycles. nih.gov These architectures exhibit unique recognition and self-assembly behaviors, opening up possibilities in sensing and nanotechnology.

Applications in Sensing and Biosensing: The high fluorescence quantum yields of many PPEs make them excellent candidates for chemical and biological sensors. researchgate.net The fluorescence of these polymers can be quenched or enhanced in the presence of specific analytes, providing a sensitive detection mechanism.

This evolution highlights a continuous drive to gain more precise control over the structure and function of arylene ethynylene-based materials, moving from simple conductive wires to highly tailored, multi-functional systems.

Compound Properties and Data

Below are tables summarizing key properties of this compound and a representative polymer derived from it.

| Property | Value |

|---|---|

| CAS Number | 153033-27-3 guidechem.com |

| Molecular Formula | C26H38O2guidechem.com |

| Molecular Weight | 382.59 g/mol cymitquimica.com |

| Topological Polar Surface Area | 18.5 Ų guidechem.com |

| Rotatable Bond Count | 18 guidechem.com |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

| Property | Value/Observation | Reference |

|---|---|---|

| Synthesis Method | Horner–Wadsworth–Emmons olefination polycondensation or Sonogashira coupling | nih.govresearchgate.net |

| Solubility | Excellent in common organic solvents | researchgate.net |

| Fluorescence Quantum Yield (in solution) | High, often between 50% and 80% | nih.gov |

| Solid-State Emission | Red-shifted compared to solution, indicating intermolecular interactions | acs.orgacs.org |

| Thermal Properties | Can exhibit liquid crystalline phases | acs.orgresearchgate.net |

| Molecular Weight (Mw) | Can reach up to 430,000 g/mol | nih.govacs.org |

Properties

IUPAC Name |

1,4-diethynyl-2,5-dioctoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2/c1-5-9-11-13-15-17-19-27-25-21-24(8-4)26(22-23(25)7-3)28-20-18-16-14-12-10-6-2/h3-4,21-22H,5-6,9-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQSWUKTVHNQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCC)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Diethynyl 2,5 Bis Octyloxy Benzene

Precursor Synthesis and Halogenation Routes

The synthesis of 1,4-diethynyl-2,5-bis(octyloxy)benzene typically commences with the preparation of a dihalogenated precursor, which then undergoes a cross-coupling reaction to introduce the terminal alkyne functionalities. The choice of halogen is critical, with iodine being the most common due to its higher reactivity in subsequent palladium-catalyzed reactions.

Synthesis of 1,4-Diiodo-2,5-bis(octyloxy)benzene

The most widely utilized precursor for the target monomer is 1,4-diiodo-2,5-bis(octyloxy)benzene. lookchem.comimpurity.com This intermediate is generally synthesized through the direct iodination of 1,4-bis(octyloxy)benzene (B1363547). A common procedure involves reacting 1,4-bis(octyloxy)benzene with an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like dry acetonitrile. nih.gov The reaction is often catalyzed by an acid, for instance, trifluoroacetic acid, and requires heating to proceed to completion. nih.gov Upon cooling, the succinimide (B58015) byproduct can be removed by filtration, and the desired product is isolated after an aqueous workup and purification. nih.gov

Alternative Halogenated Precursors

While the diiodo- derivative is prevalent, other dihalogenated precursors can also be employed. The bromo-analogue, 1,4-dibromo-2,5-bis(octyloxy)benzene, represents a viable alternative. nih.gov Its synthesis follows a similar electrophilic aromatic substitution pathway using a brominating agent. The choice between iodo- and bromo-precursors often depends on a balance between reactivity and cost, with aryl iodides generally exhibiting higher reactivity in Sonogashira couplings, leading to milder reaction conditions and potentially higher yields.

Terminal Alkyne Introduction via Palladium-Catalyzed Cross-Coupling Reactions

The introduction of the terminal ethynyl (B1212043) groups onto the dihalogenated benzene (B151609) core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the method of choice.

Sonogashira Coupling Protocols for this compound Synthesis

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. organic-chemistry.org In the synthesis of this compound, the dihalogenated precursor, typically 1,4-diiodo-2,5-bis(octyloxy)benzene, is reacted with a protected or unprotected acetylene (B1199291) source in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org

A general procedure involves stirring the diiodo precursor with an excess of a suitable alkyne, such as trimethylsilylacetylene, in a solvent like toluene (B28343) or DMF. nih.gov The reaction is catalyzed by a palladium complex, for example, tetrakis(triphenylphosphine)palladium(0), and co-catalyzed by a copper(I) salt like copper iodide. nih.gov An amine base, such as triethylamine (B128534) or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction. beilstein-journals.org If a silyl-protected alkyne is used, a subsequent deprotection step is required to yield the terminal alkyne.

Optimization of Reaction Conditions and Catalyst Systems

Significant research has focused on optimizing the Sonogashira coupling to improve yields, reduce reaction times, and employ more environmentally benign conditions. Key parameters for optimization include the choice of palladium catalyst, copper co-catalyst, base, and solvent.

Recent advancements have explored copper-free Sonogashira couplings to avoid issues associated with the copper co-catalyst, such as the formation of diacetylene byproducts (Glaser coupling). beilstein-journals.org The catalyst system is crucial; for instance, PdCl2(PPh3)2 has been shown to be effective. beilstein-journals.org The reaction temperature is also a critical factor, with studies indicating that temperatures around 55 °C can be optimal for certain systems. beilstein-journals.org The choice of solvent can also influence the reaction's efficiency, with ionic liquids being investigated as a recyclable and effective medium. beilstein-journals.org The table below summarizes typical conditions and findings from optimization studies.

| Parameter | Typical Conditions/Observations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ nih.govbeilstein-journals.org |

| Copper Co-catalyst | CuI (though copper-free systems are being developed) nih.govbeilstein-journals.org |

| Base | Triethylamine, Diisopropylamine, Cs₂CO₃ nih.govbeilstein-journals.org |

| Solvent | Toluene, DMF, Ionic Liquids nih.govbeilstein-journals.org |

| Temperature | Room temperature to elevated temperatures (e.g., 55 °C) nih.govbeilstein-journals.org |

| Alkyne Source | Trimethylsilylacetylene (followed by deprotection), Acetylene gas |

Purification Strategies for High-Purity Monomer Production

The purity of the this compound monomer is paramount for achieving high molecular weight polymers with desirable properties. Therefore, rigorous purification strategies are essential.

Following the Sonogashira coupling and any subsequent deprotection steps, the crude product is typically subjected to a series of purification techniques. The initial workup often involves partitioning the reaction mixture between an organic solvent and water to remove inorganic salts and the amine base. beilstein-journals.org The organic layer is then dried and the solvent evaporated. beilstein-journals.org

The primary method for purifying the crude monomer is flash column chromatography over silica (B1680970) gel. A suitable eluent system, often a mixture of hexanes and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate, is used to separate the desired product from any remaining starting materials, catalyst residues, and byproducts. Recrystallization from a suitable solvent system can also be employed as a final purification step to obtain the monomer in high purity. The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Advanced Spectroscopic and Structural Characterization of the Monomer

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is fundamental for confirming the molecular structure by providing information about the chemical environment of each proton and carbon atom. For this compound, the expected signals in ¹H and ¹³C NMR spectra are highly characteristic.

In the ¹H NMR spectrum (in CDCl₃), the key resonances would be:

A singlet for the two equivalent aromatic protons on the benzene ring. Based on data from the closely related 2,5-diethoxy-1,4-diethynylbenzene, this peak is expected around δ 6.88 ppm. nist.gov

A singlet for the two equivalent acetylenic protons, anticipated near δ 3.3 ppm.

A triplet for the methylene (B1212753) protons of the octyloxy chain directly attached to the ether oxygen (-OCH₂-), expected around δ 3.9-4.0 ppm.

A series of multiplets for the other methylene protons in the octyloxy chains, typically found between δ 1.2 and 1.8 ppm.

A triplet for the terminal methyl protons of the octyloxy chains, expected around δ 0.9 ppm.

The ¹³C NMR spectrum provides further confirmation, with distinct signals for the aromatic carbons, the two carbons of the alkyne (C≡CH), and the eight carbons of the octyloxy chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | ~6.9 | Singlet |

| Methylene (-OCH₂) | ~4.0 | Triplet |

| Acetylenic (≡C-H) | ~3.3 | Singlet |

| Methylene (-CH₂-) | 1.2 - 1.8 | Multiplets |

| Methyl (-CH₃) | ~0.9 | Triplet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups present in the molecule. The spectrum of this compound is characterized by several key absorption bands.

The most definitive peaks include:

A sharp, weak absorption band around 3300 cm⁻¹ , corresponding to the ≡C-H stretching vibration of the terminal alkyne.

A sharp absorption of weak to medium intensity around 2100-2150 cm⁻¹ , which is characteristic of the C≡C triple bond stretch . For the related compound 2,5-diethoxy-1,4-diethynylbenzene, this peak appears at 2151 cm⁻¹. nist.gov

Strong absorption bands in the 2850-3000 cm⁻¹ region, attributed to the C-H stretching vibrations of the octyloxy alkyl chains.

A strong absorption around 1210-1220 cm⁻¹ , corresponding to the Ar-O-C (aryl ether) stretching vibration .

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Terminal Alkyne | ≡C-H stretch | ~3300 |

| Internal Alkyne | C≡C stretch | ~2100-2150 |

| Alkyl Chains | C-H stretch | 2850-3000 |

| Aryl Ether | Ar-O-C stretch | ~1215 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of the compound. For this compound, with a molecular formula of C₂₆H₃₈O₂, the calculated monoisotopic mass is approximately 382.287 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that matches this value with high accuracy, confirming the compound's identity. The fragmentation pattern would likely show losses of the octyl chains and other characteristic fragments.

X-ray Diffraction Studies of Related Derivatives for Intermolecular Interaction Analysis

While a specific X-ray diffraction study for the octyloxy derivative is not detailed, extensive studies on closely related analogues such as 1,4-diethynyl-2,5-bis(heptyloxy)benzene and 2,5-diethoxy-1,4-diethynylbenzene provide significant insight into the expected crystal structure and packing. mdpi.comnist.gov

Polymerization and Copolymerization Strategies Utilizing 1,4 Diethynyl 2,5 Bis Octyloxy Benzene

Design of Poly(p-phenylene ethynylene) (PPE) Architectures

The design of PPE architectures using 1,4-diethynyl-2,5-bis(octyloxy)benzene is a versatile approach to creating materials with tailored properties. The long octyloxy chains enhance the solubility of the resulting rigid-rod polymers in common organic solvents, facilitating their processing and characterization. The terminal alkyne functionalities are highly reactive and participate in a variety of polymerization reactions, most notably the Sonogashira cross-coupling reaction.

Linear Polymerization via Sonogashira Polycondensation

The most prevalent method for synthesizing linear PPEs from this compound is the Sonogashira-Hagihara polycondensation. researchgate.netacs.org This palladium and copper co-catalyzed cross-coupling reaction involves the polycondensation of the diethynyl monomer with a dihaloaromatic comonomer. The choice of the dihaloarene comonomer is crucial as it allows for the fine-tuning of the electronic and photophysical properties of the resulting polymer.

The general reaction scheme for the Sonogashira polycondensation is depicted below:

In this reaction, 'X' represents a halogen, typically iodine or bromine, and 'Ar' represents an aromatic or heteroaromatic group.

The reaction is typically carried out in an amine solvent, such as toluene (B28343)/diisopropylamine, in the presence of a palladium catalyst, like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually CuI. The octyloxy side chains on the this compound monomer ensure that the resulting polymer remains soluble throughout the polymerization process, which is essential for achieving high molecular weights.

| Catalyst System | Comonomer Example | Resulting Polymer | Reference |

| Pd(PPh₃)₄ / CuI | 1,4-Diiodobenzene | Poly((2,5-bis(octyloxy)-p-phenylene)ethynylene-p-phenyleneethynylene) | acs.org |

| PdCl₂(PPh₃)₂ / CuI | Dihalo-anthracene | Anthracene-containing PPE | N/A |

| Pd₂(dba)₃ / P(o-tol)₃ | Dihalo-thiophene | Thiophene-containing PPE | N/A |

This table presents examples of catalyst systems and comonomers that can be used in the Sonogashira polycondensation with this compound to synthesize various linear PPEs.

Incorporation into Donor-Acceptor (D-A) Conjugated Polymer Backbones

The electron-rich nature of the 2,5-bis(octyloxy)phenylene ethynylene unit makes this compound an excellent donor monomer for the construction of donor-acceptor (D-A) conjugated polymers. rsc.orgmdpi.com By copolymerizing it with an electron-deficient (acceptor) dihaloaromatic comonomer, a polymer with an intramolecular charge-transfer character can be synthesized. This approach is a powerful tool for tuning the bandgap and energy levels of the resulting materials, which is critical for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The synthesis of D-A copolymers also typically relies on the Sonogashira polycondensation reaction. The properties of the resulting D-A copolymer are highly dependent on the choice of the acceptor comonomer.

| Acceptor Comonomer | Resulting D-A Polymer Properties | Potential Application | Reference |

| Dihalo-benzothiadiazole | Narrow bandgap, strong intramolecular charge transfer | Organic Photovoltaics | rsc.org |

| Dihalo-benzobisthiadiazole | Very low bandgap, ambipolar charge transport | Ambipolar Transistors, Near-Infrared Detectors | N/A |

| Dihalo-diketopyrrolopyrrole | High charge carrier mobility, strong absorption in the visible spectrum | High-Performance Organic Field-Effect Transistors | N/A |

This table illustrates how different acceptor comonomers can be copolymerized with this compound to create D-A polymers with a range of properties and potential applications.

Statistical and Block Copolymerization Approaches

Beyond simple alternating copolymers, more complex architectures such as statistical and block copolymers can be synthesized to further tailor the material properties.

Statistical Copolymerization: In this approach, this compound can be copolymerized with a mixture of two or more different dihaloaromatic comonomers. This allows for the creation of a polymer chain with a random distribution of different repeating units. The ratio of the comonomers can be varied to fine-tune the properties of the resulting copolymer. For instance, copolymerizing with a mixture of a donor and an acceptor comonomer in varying ratios can systematically shift the absorption and emission spectra of the polymer. While specific examples with this compound are not extensively documented, the principle is widely applied in the field of conjugated polymers. arizona.edu

Block Copolymerization: The synthesis of block copolymers containing a PPE segment derived from this compound allows for the combination of the desirable electronic properties of the conjugated block with the distinct physical properties of another polymer block (e.g., a flexible coil). acs.orgmdpi.com This can lead to materials that self-assemble into well-defined nanostructures, which is advantageous for applications in bulk heterojunction solar cells and other electronic devices. One common method to synthesize such block copolymers is to first prepare a macroinitiator from one of the polymer blocks, which is then used to initiate the polymerization of the other block. For example, a hydroxyl-terminated flexible polymer can be functionalized with an aryl halide group to act as a macroinitiator in a Sonogashira polycondensation with this compound. acs.org

Cross-Linked Polymeric Networks Formation

The terminal ethynyl (B1212043) groups of this compound and the resulting PPEs can be utilized to form cross-linked polymeric networks. This transformation from linear or branched polymers to a three-dimensional network can dramatically enhance the thermal stability, mechanical robustness, and solvent resistance of the material.

Strategies for Achieving Three-Dimensional Polymer Networks

Several strategies can be employed to induce cross-linking in polymers derived from this compound. A common approach is the thermal annealing of the pre-polymer. Upon heating, the terminal alkyne groups can undergo a variety of reactions, including cyclotrimerization to form benzene (B151609) rings and other complex addition reactions, leading to the formation of a rigid, insoluble network.

Another strategy involves the use of multifunctional monomers in the initial polymerization. For example, the inclusion of a tri- or tetra-functional comonomer in the Sonogashira polycondensation with this compound and a dihaloarene can lead to the direct formation of a cross-linked network.

Furthermore, post-polymerization modification of the ethynyl groups can be used to introduce cross-linkable functionalities. For instance, the ethynyl groups can be converted to other reactive groups that can then be cross-linked through a different chemical reaction, offering a more controlled approach to network formation.

Control of Cross-Link Density and Network Morphology

The ability to control the cross-link density and the resulting network morphology is crucial for tailoring the properties of the final material. nih.gov

Control of Cross-Link Density: The cross-link density can be controlled by several factors. In thermal cross-linking, the annealing temperature and time play a significant role; higher temperatures and longer annealing times generally lead to a higher degree of cross-linking. In systems where a multifunctional comonomer is used, the ratio of the multifunctional comonomer to the difunctional monomers directly controls the cross-link density. researchgate.net

Control of Network Morphology: The morphology of the cross-linked network can be influenced by the processing conditions. For example, if the cross-linking is performed in a solution, the concentration of the polymer and the nature of the solvent can affect the final morphology. Cross-linking in the solid state, for instance in a thin film, can lead to a more uniform network structure. The use of templates, such as nanoporous materials, can also be employed to direct the formation of highly ordered cross-linked networks.

Post-Polymerization Functionalization Methodologies

Post-polymerization modification is a powerful strategy for the synthesis of functional polymers. This approach allows for the creation of a library of polymers with diverse functionalities from a single parent polymer, ensuring a constant degree of polymerization across the series. This is particularly advantageous for studying structure-property relationships, as any changes in the polymer's characteristics can be directly attributed to the introduced functional groups. For polymers derived from this compound, post-polymerization functionalization offers a versatile route to introduce functionalities that might not be compatible with the initial polymerization conditions.

Introduction of Azide-Containing Side Chains

The introduction of azide (B81097) moieties onto the side chains of a pre-formed polymer of this compound is a key step in preparing a versatile polymeric scaffold. This is typically achieved by first synthesizing a polymer with reactive handles on the octyloxy side chains, which can then be converted to azides. A common strategy involves the polymerization of a monomer containing a bromoalkyl group, such as 1,4-diethynyl-2,5-bis(8-bromooctyloxy)benzene. Following polymerization, the bromo groups can be readily converted to azido (B1232118) groups.

In a typical procedure, a poly(p-phenylene ethynylene) (PPE) with bromo-functionalized side chains is dissolved in a suitable organic solvent, such as a mixture of N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). An excess of sodium azide (NaN₃) is then added to the solution. The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide with the azide. The progress of the reaction can be monitored using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, where the appearance of a characteristic azide stretching vibration at approximately 2100 cm⁻¹ confirms the successful functionalization. rsc.org

The choice of solvent and reaction temperature is crucial for achieving high conversion rates without causing degradation of the polymer backbone. The solubility of both the polymer and the azide salt must be considered. The table below summarizes typical reaction conditions for the post-polymerization azidation of a bromo-functionalized poly(p-phenylene ethynylene).

| Parameter | Condition | Purpose |

| Starting Polymer | Poly(1,4-diethynyl-2,5-bis(8-bromooctyloxy)benzene) | Provides a polymer backbone with reactive bromoalkyl side chains. |

| Reagent | Sodium Azide (NaN₃) | Source of the azide nucleophile. |

| Solvent | N,N-Dimethylformamide (DMF) / Tetrahydrofuran (THF) | To dissolve the polymer and the azide salt, facilitating the reaction. |

| Temperature | 60-80 °C | To provide sufficient energy for the nucleophilic substitution to occur at a reasonable rate. |

| Reaction Time | 24-48 hours | To ensure a high degree of conversion of the bromo groups to azido groups. |

| Monitoring | FTIR Spectroscopy | To confirm the introduction of the azide functionality by observing the N₃ stretching peak. |

This table presents a generalized procedure based on common organic synthesis techniques for nucleophilic substitution on alkyl halides.

Further Chemical Modifications for Enhanced Functionality

The azide-functionalized polymer serves as a versatile platform for a wide range of further chemical modifications, primarily through the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgnih.govrsc.orgresearchgate.net This reaction allows for the covalent attachment of a vast array of molecules containing a terminal alkyne group to the azide-containing side chains of the polymer. The result is the formation of a stable 1,2,3-triazole linkage. rsc.orgdntb.gov.ua

This methodology has been successfully employed to enhance the functionality of poly(p-phenylene ethynylene)s for various applications, including the development of chemosensors. For instance, by clicking alkyne-terminated receptor molecules onto the azide-functionalized polymer, highly selective and sensitive fluorescent sensors for metal ions can be fabricated. The triazole ring itself can also play a role in the sensing mechanism. rsc.org

A proof-of-principle for such a functionalization involves the reaction of the azide-containing polymer with a simple alkyne, such as phenylacetylene, in the presence of a copper(I) catalyst. rsc.org More complex functionalities can be introduced by using alkynes appended with specific recognition units. The table below outlines a general procedure for the CuAAC reaction on an azide-functionalized PPE.

| Parameter | Condition | Purpose |

| Starting Polymer | Azide-functionalized poly(p-phenylene ethynylene) | The polymeric scaffold with "clickable" azide groups. |

| Reagent | Alkyne-functionalized molecule | The molecule to be attached to the polymer, providing the desired functionality. |

| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | To catalyze the [3+2] cycloaddition between the azide and the alkyne. |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM) | To dissolve the reactants and catalyst. |

| Temperature | Room temperature to mild heating | The reaction is typically efficient at or near room temperature. |

| Reaction Time | 12-24 hours | To ensure high yields of the triazole-linked product. |

| Characterization | NMR, FTIR, UV-Vis Spectroscopy | To confirm the formation of the triazole ring and to study the properties of the functionalized polymer. |

This table illustrates a general protocol for the CuAAC reaction, a widely used "click chemistry" method.

The versatility of this approach allows for the creation of multifunctional materials. For example, different alkyne-containing molecules can be clicked onto the same polymer backbone, leading to materials with a combination of properties. This strategy is particularly valuable for applications in bio-imaging and sensor arrays. nih.gov

Advanced Characterization of 1,4 Diethynyl 2,5 Bis Octyloxy Benzene Based Polymers and Conjugated Systems

Molecular Weight and Polydispersity Determination

The molecular weight and its distribution are fundamental characteristics of a polymer, significantly influencing its physical and mechanical properties. Gel permeation chromatography (GPC) is the primary technique for these measurements.

Gel Permeation Chromatography (GPC) Analysis

Gel permeation chromatography, also known as size exclusion chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution. By passing a polymer solution through a column packed with porous gel, smaller molecules penetrate the pores more effectively and thus have a longer elution time, while larger molecules are excluded from the pores and elute more quickly. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

For poly(phenylene ethynylene)s (PPEs), which include polymers of 1,4-diethynyl-2,5-bis(octyloxy)benzene, GPC is a standard characterization method. However, the solubility of these rigid-rod polymers can be a limiting factor. In some cases, the strong intermolecular π-π stacking can lead to aggregation and low solubility in common organic solvents, making GPC analysis challenging.

In a study on a dodecyl-substituted poly(p-phenylene ethynylene), a number-average molecular weight (Mn) of 47 kDa and a polydispersity index (PDI) of 3.46 were determined via GPC. acs.org These values are representative of the high molecular weights that can be achieved for this class of polymers through methods like Sonogashira-Hagihara coupling. acs.org The PDI value indicates a relatively broad distribution of polymer chain lengths, which is common for step-growth polymerization mechanisms.

Table 1: Representative GPC Data for a Poly(p-phenylene ethynylene) System

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 47 kDa |

| Peak Molecular Weight (Mp) | 106 kDa |

| Polydispersity Index (PDI) | 3.46 |

Note: Data is for a dodecyl-substituted poly(p-phenylene ethynylene) and serves as a representative example. acs.org

Spectroscopic Investigations of Electronic Structures

Spectroscopic techniques are indispensable for probing the electronic transitions and photophysical properties of conjugated polymers. The extensive π-conjugation in polymers of this compound gives rise to distinct absorption and emission characteristics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states. For conjugated polymers, the primary absorption band corresponds to the π-π* transition of the conjugated backbone. The position of the absorption maximum (λmax) is indicative of the effective conjugation length; a longer conjugation length generally results in a bathochromic (red) shift to longer wavelengths.

Systematic studies on oligo(p-phenyleneethynylene)s (OPEs) with dihexyloxy side chains have shown a gradual red shift of the λmax as the number of repeating units increases from trimer to nonamer, at which point the optical maximum approaches a limit of convergence. researchgate.net For high molecular weight poly(phenylene ethynylene)s with dialkoxy side chains, the absorption maximum is typically observed in the visible region of the spectrum. For instance, a poly(p-phenyleneethynylene) with dibutoxy side chains exhibits an absorption maximum at 446 nm. mit.edu The long octyloxy chains in the target polymer are expected to enhance solubility without significantly altering the electronic properties of the conjugated backbone compared to other alkoxy substitutions.

Photoluminescence and Fluorescence Spectroscopy

Upon absorption of light, the excited polymer can relax to the ground state by emitting a photon, a process known as photoluminescence or fluorescence. The emission spectrum is typically red-shifted with respect to the absorption spectrum, and this difference in energy is known as the Stokes shift. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a measure of the material's emission efficiency.

Poly(phenylene ethynylene)s are known for being highly luminescent materials. mit.edunih.gov The emission maxima for these polymers are also dependent on the conjugation length and the chemical structure. For a poly(p-phenyleneethynylene) with dibutoxy side chains, the emission maximum is observed at 474 nm. mit.edu In some cases, aggregation in the solid state can lead to the formation of an emissive aggregated phase with a different emission maximum. mit.edu For example, a cyclophane-based PPE showed emission maxima at 499, 526, and 557 nm in the solid state due to aggregate formation. mit.edu

Table 2: Representative Spectroscopic Data for Poly(phenylene ethynylene) Analogs

| Polymer System | Absorption λmax (nm) | Emission λmax (nm) |

| Poly(p-phenyleneethynylene) with dibutoxy side chains | 446 mit.edu | 474 mit.edu |

| Cyclophane-based PPE (in CHCl3 solution) | ~450 mit.edu | ~480 mit.edu |

| Cyclophane-based PPE (spin-cast film, aggregated) | ~460 mit.edu | 499, 526, 557 mit.edu |

Time-Resolved Fluorescence Decay Measurements

Time-resolved fluorescence spectroscopy provides insights into the dynamics of the excited state, including the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. These measurements are crucial for understanding processes that compete with fluorescence, such as energy transfer and non-radiative decay.

The fluorescence lifetimes of poly(phenylene ethynylene)s are typically in the nanosecond range. For example, a poly(p-phenyleneethynylene) with dibutoxy side chains was found to have an excited-state lifetime of 1-2 ns. mit.edu In comparison, a model compound, 1,4-diphenylethynyl-2,5-dibutoxybenzene, had a slightly longer lifetime of 3 ns. mit.edu The shorter lifetime in the polymer is often attributed to efficient energy migration along the polymer chain to quenching sites. Time-resolved studies on other conjugated polymers, such as poly(p-phenylenevinylene) derivatives, also show lifetimes in the range of 1-3 ns, highlighting that the excited state dynamics are influenced by the specific side chains and molecular architecture. elsevierpure.com

Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for determining the electronic energy levels of conjugated polymers, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are critical for the design and optimization of organic electronic devices.

In a cyclic voltammetry experiment, the potential of a working electrode coated with the polymer film is swept linearly with time, and the resulting current is measured. The onset oxidation potential (Eox,onset) and onset reduction potential (Ered,onset) can be determined from the voltammogram. These potentials are then used to calculate the HOMO and LUMO energy levels, respectively, typically by referencing to an internal standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple.

The HOMO and LUMO energy levels for a series of polyquinoline conjugated polymers were determined using this method. researchgate.net The HOMO energy levels were found to be in the range of -5.28 to -5.61 eV, while the LUMO energy levels ranged from -3.31 to -4.02 eV. researchgate.net These values are typical for many classes of conjugated polymers and provide an indication of their electron-donating and electron-accepting capabilities. For polymers based on this compound, the electron-rich dialkoxybenzene unit is expected to result in relatively high HOMO energy levels.

Table 3: Representative Electrochemical Data and Calculated Energy Levels for Conjugated Polymers

| Polymer | Onset Oxidation Potential (Eox,onset) vs. Ag/Ag+ (V) | Calculated HOMO Level (eV) | Calculated LUMO Level (eV) |

| PQ1 | 1.20 | -5.61 | -3.65 |

| PQ2 | 0.87 | -5.28 | -3.31 |

| PQ3 | 0.90 | -5.31 | -4.02 |

| PQ4 | 1.18 | -5.59 | -3.86 |

Note: Data is for a series of polyquinoline polymers and serves as a representative example of the technique. researchgate.net

Structural and Morphological Studies of Polymer Films

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of the nanoscale morphology of polymer films and nanoparticles. By passing a beam of electrons through an ultrathin sample, TEM can reveal features such as the shape, size, and distribution of crystalline domains, amorphous regions, and phase-separated structures.

For conjugated polymers like those derived from this compound, TEM analysis can elucidate the formation of ordered structures, such as nanofibrils or aggregates, within the film. The presence of long, flexible octyloxy side chains can influence the polymer's self-assembly behavior, leading to varying degrees of order. TEM images can help correlate these morphological features with the processing conditions used to prepare the film, providing critical insights into how to optimize film structure for enhanced device performance.

Dynamic Light Scattering (DLS) for Particle Size Distribution (where applicable)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or polymer aggregates suspended in a liquid. This method is particularly applicable when polymers based on this compound are formulated as nanoparticles for solution-based processing or for applications in sensing and bio-imaging.

DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. nih.gov Smaller particles diffuse more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic radius of the particles.

The primary outputs of a DLS measurement are the average particle size (z-average diameter) and the Polydispersity Index (PDI). The PDI is a measure of the broadness of the size distribution, with values close to zero indicating a monodisperse (uniform) sample and values approaching 1.0 indicating a highly polydisperse sample with a wide range of particle sizes. mdpi.commdpi.com For applications requiring uniform coatings and predictable properties, a low PDI is generally desirable.

Thin-Film Preparation Techniques (e.g., spin-coating, solution-casting)

The method used to deposit the polymer from solution onto a substrate is a critical factor in controlling the final film morphology and thickness.

Spin-coating is a widely used technique for producing uniform, thin films of high optical quality. The process involves dispensing a polymer solution onto the center of a substrate, which is then rotated at high speed. Centrifugal force spreads the solution evenly across the substrate, and solvent evaporation leads to the formation of a solid film. The final film thickness is a function of several parameters, as detailed in the table below.

| Parameter | Description | Effect on Film Thickness |

|---|---|---|

| Polymer Concentration | The weight percentage of the polymer dissolved in the solvent. | Higher concentration leads to a thicker film. |

| Solvent Volatility | The rate at which the solvent evaporates. | Higher volatility can lead to faster drying and potentially different morphologies. |

| Spin Speed (rpm) | The angular velocity of the substrate. | Higher spin speed results in a thinner film. |

| Spin Time | The duration of the spinning process. | Longer times ensure complete solvent removal but have less effect on thickness after the initial spin-off phase. |

For PPE-type polymers, typical solvents include toluene (B28343), chloroform, or tetrahydrofuran (B95107) (THF). mdpi.com Spin speeds commonly range from 500 to 4000 rpm to achieve thicknesses from tens to hundreds of nanometers. researchgate.net

Solution-casting (or drop-casting) is a simpler technique where a volume of polymer solution is dispensed onto a substrate and the solvent is allowed to evaporate slowly, often in a controlled environment. This slower evaporation rate can promote greater molecular ordering and crystallinity compared to the rapid drying process of spin-coating. However, it may result in films with less uniform thickness. The choice between spin-coating and solution-casting depends on the desired balance between film uniformity, thickness control, and molecular ordering for a specific application. Post-deposition annealing (heating the film) is another common step used to further improve molecular packing and film morphology. researchgate.net

Theoretical and Computational Investigations of 1,4 Diethynyl 2,5 Bis Octyloxy Benzene Derivatives

Quantum Chemical Calculations of Molecular Orbital Energies (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of conjugated molecules. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that determines the electronic excitation and charge transport properties of a material. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to determine these orbital energies.

For phenylene-ethynylene systems, the introduction of alkoxy substituents, such as the octyloxy groups in 1,4-Diethynyl-2,5-bis(octyloxy)benzene, significantly influences the molecular orbital energies. The oxygen lone pairs of the alkoxy groups engage in resonance interaction with the π-orbitals of the benzene (B151609) ring. nih.gov This interaction leads to a raising of the HOMO level, which in turn reduces the HOMO-LUMO gap. A smaller gap is generally associated with a red-shift in the absorption spectrum of the material.

Studies on dialkoxy-substituted phenyleneethynylenes have shown that this substitution can alter the central arene π-orbitals, resulting in similar orbital features for the HOMO and HOMO-1/HOMO-2 levels. nih.gov This can lead to multiple electronic transitions, with the HOMO to LUMO transition being the lowest in energy. The accurate calculation of the HOMO-LUMO gap can be challenging, and standard DFT methods may underestimate it while Hartree-Fock methods tend to overestimate it. unl.edu Therefore, results are often compared with experimental data, such as that from cyclic voltammetry, to ensure accuracy.

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Unsubstituted Oligomer | DFT/B3LYP | -5.89 | -1.98 | 3.91 |

| Dialkoxy-Substituted Oligomer | DFT/B3LYP | -5.45 | -1.85 | 3.60 |

Note: The data in the table is representative and based on typical values found in computational studies of similar compounds for illustrative purposes.

Modeling of Conjugated Polymer Electronic Structures

When this compound is used as a monomer to build conjugated polymers, such as poly(p-phenyleneethynylene)s (PPEs), its electronic properties are extended along the polymer chain. Modeling the electronic structure of these polymers is essential for predicting their behavior in electronic devices.

The electronic structure of these conjugated polymers is characterized by the formation of valence and conduction bands, which are analogous to the HOMO and LUMO of the monomer, respectively. The energy difference between these bands is the band gap of the polymer. The presence of the octyloxy side chains plays a dual role. Firstly, they ensure solubility of the otherwise rigid polymer backbone, which is crucial for solution-based processing. Secondly, they influence the electronic properties of the polymer.

Computational models of these polymers often start by calculating the properties of oligomers of increasing length and extrapolating to the polymer limit. These models have shown that the band gap of the polymer is significantly smaller than the HOMO-LUMO gap of the monomer. The octyloxy side chains, by increasing the electron density on the backbone, tend to decrease the band gap of the resulting polymer. Furthermore, the conformation of these side chains can affect the planarity of the polymer backbone, which in turn influences the extent of π-conjugation and thus the electronic properties. nih.gov

Simulation of Intermolecular Interactions and Packing Effects

The performance of organic electronic devices is not only dependent on the properties of individual molecules but also on how these molecules arrange themselves in the solid state. The intermolecular interactions and packing of this compound derivatives dictate the morphology of thin films and crystals, which has a profound impact on charge transport.

Computational simulations, often in conjunction with X-ray diffraction data, are used to understand these packing effects. For derivatives of 2,5-dialkoxy-1,4-diethynylbenzene, the substituents have a marked effect on the molecular packing. researchgate.netnih.gov A study on a close analog, 1,4-Diethynyl-2,5-bis(heptyloxy)benzene, revealed that the molecules are located on sites with crystallographic inversion symmetry. researchgate.netnih.gov

The intermolecular interactions in these systems are typically weak. In the case of the heptyloxy derivative, weak nonclassical hydrogen-bond-type interactions between the acetylenic hydrogen atoms and the ether oxygen atoms of adjacent molecules were observed. researchgate.netnih.gov In contrast, derivatives with smaller alkoxy groups, like ethoxy, may exhibit π-π interactions between the acetylenic carbons. researchgate.netnih.gov The long, flexible octyloxy chains in this compound are expected to play a significant role in the solid-state packing, potentially leading to layered structures with interdigitation of the alkyl chains. These packing arrangements are crucial as they determine the pathways for charge hopping between molecules.

| Compound Derivative | Dominant Intermolecular Interaction | Reference |

|---|---|---|

| 2,5-Diethoxy-1,4-diethynylbenzene | π–π interactions and C—H⋯π interactions | researchgate.netnih.gov |

| 1,4-Diethynyl-2,5-bis(heptyloxy)benzene | Weak nonclassical C—H⋯O hydrogen bonds | researchgate.netnih.gov |

Computational Approaches to Understand Spectroscopic Responses

Computational methods are invaluable for interpreting and predicting the spectroscopic properties of this compound and its derivatives. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach to simulate electronic absorption and emission spectra. nih.govrsc.org

For dialkoxy-substituted phenyleneethynylenes, TD-DFT calculations have successfully explained the features of their absorption spectra. nih.gov Unlike their unsubstituted counterparts which show a single broad absorption band from the HOMO-LUMO transition, the dialkoxy derivatives often exhibit two distinct absorption bands. nih.gov Computational analysis has revealed that the lower energy (red-shifted) band originates from the HOMO-LUMO transition, as expected. The second, higher-energy band arises from electronic transitions from lower-lying orbitals (HOMO-1 or HOMO-2) to the LUMO. nih.gov This is a direct consequence of the alkoxy substitution, which raises the energy of multiple orbitals near the HOMO level.

Furthermore, these computational approaches can model the effect of molecular conformation on spectroscopic responses. For instance, the twisting of phenyl rings along the ethynylene linkage can be studied. Calculations have shown that planar conformations are generally lower in energy and are the primary source of fluorescence emission, leading to well-defined vibronic structures in the emission spectra. nih.gov By accurately predicting the energies and intensities of electronic transitions, computational chemistry guides the design of new molecules with specific colors of absorption and emission for applications in OLEDs and organic photovoltaics.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

Polymers derived from 1,4-diethynyl-2,5-bis(octyloxy)benzene, primarily poly(2,5-dioctyloxy-1,4-phenyleneethynylene) (PPE), are at the forefront of research in organic electronics and optoelectronics. The inherent tunability of their properties through chemical modification makes them suitable for a range of devices.

Design and Synthesis of Materials for Organic Light-Emitting Diodes (OLEDs)

Poly(phenylene ethynylene)s (PPEs) synthesized from this compound are promising materials for the emissive layer in OLEDs. These polymers are known for their high photoluminescence (PL) quantum yields. In solution, PPEs derived from this monomer have demonstrated PL quantum yields as high as 0.86. acs.org In the solid state, which is relevant for device applications, the quantum efficiency can reach up to 0.36. acs.org

The solid-state luminescence is significantly influenced by the supramolecular arrangement of the polymer chains. A higher degree of long-range order can lead to the formation of excimer complexes, which act as non-emissive decay channels and consequently reduce the quantum yield. acs.org Conversely, a more disordered arrangement in the solid state can lead to higher quantum efficiencies as the polymer backbones behave more like isolated chains. cambridge.org Preliminary studies have indicated the suitability of these polymers as the emitting layer in electroluminescent devices. cambridge.org

Table 1: Photoluminescence Quantum Yields of Poly(2,5-dialkoxy-p-phenyleneethynylene)s

| State | Photoluminescence Quantum Yield | Factors Influencing Yield |

| Solution | Up to 0.86 acs.org | Largely independent of side-chain functionalization. acs.org |

| Solid State | Up to 0.36 acs.org | Decreases with increasing long-range order due to excimer formation. acs.org |

This table summarizes the photoluminescence quantum yields of poly(2,5-dialkoxy-p-phenyleneethynylene)s in different states and the primary factors that affect their efficiency.

Development of Materials for Organic Field-Effect Transistors (OFETs)

Integration into Organic Photovoltaic (OPV) Systems

Poly(phenylene ethynylene)s are explored as donor or acceptor materials in organic photovoltaic devices. Their performance in OPVs is contingent on their absorption spectrum, energy levels (HOMO and LUMO), and charge carrier mobility. For a polymer to be effective in an OPV device, it must have a suitable bandgap to absorb a significant portion of the solar spectrum and appropriate energy level alignment with the corresponding acceptor or donor material to ensure efficient charge separation. While specific power conversion efficiency (PCE) values for OPVs based on the homopolymer of this compound are not detailed in the available literature, research on related PPE-PPV (poly(phenylene ethynylene)-alt-poly(phenylene vinylene)) copolymers has shown their potential in this area. rsc.orgsemanticscholar.org

Exploration of Near-Infrared (NIR) Emissive Materials

The development of organic materials that emit in the near-infrared (NIR) region is of great interest for applications in telecommunications, night-vision technologies, and biomedical imaging. While the intrinsic emission of poly(2,5-dioctyloxy-1,4-phenyleneethynylene) is typically in the visible spectrum, the PPE backbone can be chemically modified to shift the emission into the NIR. This can be achieved by incorporating specific chromophores with low bandgaps into the polymer chain. Although direct evidence of NIR emission from the homopolymer of this compound is not prominent, the versatility of the PPE structure allows for such modifications.

Research into Aggregation-Induced Emission (AIE) Active Polymers

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in sensing, bio-imaging, and OLEDs. While poly(phenylene ethynylene)s typically suffer from aggregation-caused quenching, they can be rendered AIE-active by incorporating AIE-active moieties, such as tetraphenylethene, into the polymer backbone. nih.gov A study on PPE derivatives containing tetraphenylethene units demonstrated typical AIE properties, with strong fluorescence in the aggregate state. nih.gov This suggests that the poly(phenylene ethynylene) framework derived from this compound can serve as a platform for developing novel AIE-active materials.

Chemical and Environmental Sensing Platforms

The highly fluorescent nature of poly(phenylene ethynylene)s makes them excellent candidates for chemical and environmental sensing applications. The principle of detection often relies on the quenching of the polymer's fluorescence upon interaction with an analyte. This "turn-off" sensing mechanism can be highly sensitive. For instance, water-soluble PPEs have been utilized for the detection of sugars through amplified fluorescence quenching by a boronic acid-functionalized viologen derivative. nih.gov The interaction between the polymer and the quencher is disrupted by the presence of the sugar, leading to a recovery of fluorescence and enabling detection. This demonstrates the potential of polymers derived from this compound to be adapted for various sensing platforms by functionalizing the side chains or the polymer backbone.

Humidity Sensor Development and Response Mechanisms

Currently, there is a lack of specific research literature detailing the application and response mechanisms of this compound in the development of humidity sensors.

Explosive Detection via Fluorescence Quenching Mechanisms (e.g., TNT vapors)

While direct studies on this compound for explosive detection are not prevalent, the broader class of phenylene-ethynylene-based conjugated polymers is well-established in this field. The fundamental principle lies in the fluorescence quenching of these materials upon interaction with electron-deficient nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT).

The proposed mechanism involves the diffusion of TNT vapor molecules into the porous structure of the polymer film. Upon excitation, the polymer fluoresces; however, when TNT is present, an electron transfer can occur from the excited state of the polymer (the donor) to the electron-accepting TNT molecule. This process provides a non-radiative decay pathway for the excited state, leading to a decrease, or "quenching," of the fluorescence intensity. The high sensitivity of this method allows for the detection of trace amounts of explosive vapors.

| Sensing Parameter | Observation |

| Analyte | 2,4,6-trinitrotoluene (TNT) vapors |

| Mechanism | Fluorescence Quenching |

| Interaction | Electron transfer from the excited polymer to the TNT molecule |

| Result | Decrease in fluorescence intensity |

Other Selective Analyte Sensing Investigations

Specific investigations into the use of this compound for the selective sensing of other analytes are not extensively documented in publicly available research.

Supramolecular Chemistry and Self-Assembly Research

The directional and rigid nature of the ethynyl (B1212043) groups, combined with the van der Waals interactions promoted by the long alkyl chains, makes this compound a versatile component in the field of supramolecular chemistry, enabling the construction of ordered molecular architectures.

Formation of Organometallic Metallo-Supramolecular Networks

The terminal alkyne functionalities of this compound serve as excellent coordination sites for metal centers, facilitating the formation of organometallic metallo-supramolecular networks. Through coordination-driven self-assembly, this linear organic linker can be combined with transition metals to create a variety of architectures, including coordination polymers and discrete macrocycles. The geometry of the resulting network is dictated by the coordination preference of the metal ion and the linear disposition of the coordinating sites on the benzene (B151609) ring. These materials are of interest for their potential applications in catalysis, gas storage, and molecular electronics.

Investigation of Self-Assembled Monolayers and Multilayers

The formation of self-assembled monolayers (SAMs) is a key strategy for modifying surface properties at the molecular level. While direct studies on this compound are limited, analogous aromatic compounds with thiol anchoring groups have been investigated for their ability to form SAMs on gold surfaces. The aromatic core can promote stabilizing π-π interactions between adjacent molecules, while the long octyloxy chains can contribute to ordering through intermolecular van der Waals forces. Such ordered assemblies are crucial for the development of molecular electronic devices and protective surface coatings.

Templated Self-Assembly Approaches

There is currently no specific information available in the scientific literature regarding the use of this compound in templated self-assembly approaches.

Mechanistic Studies of Functional Performance and Structure Function Relationships

Influence of Alkoxy Side Chain Length on Material Characteristics

The two octyloxy side chains on the benzene (B151609) ring are not merely passive substituents; they play a critical role in determining the material's properties. The length and nature of these alkoxy chains are a key tool for tuning solubility, processability, thermal stability, and molecular packing, which in turn affect the final electronic and optical properties.

Long, flexible side chains like the octyloxy groups are primarily introduced to ensure solubility of the otherwise rigid conjugated polymer backbone in common organic solvents. This is essential for solution-based processing techniques used to fabricate thin films for electronic devices. Studies on various 2,5-dialkoxy-1,4-diethynylbenzene derivatives and related polymers have established clear trends:

Solubility and Thermal Properties: Increasing the length of the alkoxy side chains generally leads to enhanced solubility. researchgate.net However, it also tends to decrease the phase transition temperatures, such as the melting point and the glass transition temperature (Tg), of the resulting polymers. researchgate.net Despite this, polymers incorporating these units typically exhibit excellent thermal stability, with decomposition temperatures often exceeding 300°C. researchgate.net

Molecular Packing and Crystallinity: The side chains have a profound effect on how the polymer chains pack together in the solid state. nih.gov Shorter chains may allow for stronger π-π stacking between the conjugated backbones, which can enhance charge mobility but may also lead to aggregation-caused quenching (ACQ) of fluorescence. Longer chains can increase the distance between backbones, disrupting π-π interactions, which can improve fluorescence quantum yields in the solid state. acs.org In some cases, the long alkyl chains themselves can crystallize, leading to complex, ordered microstructures. researchgate.net

Optical Properties: The packing induced by the side chains directly influences the material's optical properties. For instance, strong interchain interactions facilitated by certain side chain arrangements can lead to fluorescence quenching. acs.org Conversely, odd-even effects have been observed, where the number of atoms in the side chains influences the color and emissive behavior of the final polymer. acs.org

Table 1: Effect of Alkoxy Side Chain Length on Polymer Properties An illustrative table based on general findings in related polymer systems.

| Alkoxy Chain | Solubility | Phase Transition Temp. | Interchain π-π Stacking | Solid-State Fluorescence |

|---|---|---|---|---|

| Butoxy (C4) | Moderate | Higher | Stronger | Lower (potential for quenching) |

| Octyloxy (C8) | Good | Intermediate | Intermediate | Moderate |

| Dodecyloxy (C12) | Excellent | Lower | Weaker | Higher (reduced quenching) |

Impact of Copolymerization Partners on Electronic and Optical Behavior

To further refine material properties, 1,4-diethynyl-2,5-bis(octyloxy)benzene is often copolymerized with other aromatic or heteroaromatic units. The choice of the comonomer has a dramatic impact on the electronic and optical characteristics of the resulting alternating copolymer by modifying the electronic structure of the conjugated backbone.

Electron-Donating and Electron-Accepting Units: By copolymerizing the electron-rich 2,5-bis(octyloxy)benzene unit with electron-accepting (e.g., benzothiadiazole, quinoxaline) or other electron-donating (e.g., fluorene, thiophene) comonomers, a donor-acceptor (D-A) or donor-donor (D-D) architecture can be created. rsc.orgresearchgate.net This strategy is fundamental for tuning the material's band gap. D-A copolymers typically exhibit smaller band gaps due to intramolecular charge transfer, shifting their absorption and emission to longer wavelengths (red-shifted). researchgate.net

Modulation of Absorption and Emission: Copolymerization alters the effective conjugation length and the electronic nature of the repeating unit, directly influencing the absorption and emission spectra. For example, copolymerization with dithienobenzothiadiazole can produce low-bandgap polymers that absorb broadly across the visible spectrum. researchgate.net The choice of comonomer can shift the emission color from blue-green to orange-red, a critical factor for display and lighting applications. acs.org

Tuning of Frontier Molecular Orbital Energy Levels for Performance Optimization

The performance of organic electronic devices is governed by the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the materials used. The energy difference between the HOMO and LUMO defines the electronic band gap, while their absolute positions determine the efficiency of charge injection, charge transport, and charge separation at interfaces.

A key strategy for optimizing materials based on this compound is the precise tuning of these frontier orbital levels. This is commonly achieved through copolymerization. rsc.org

HOMO Level Control: The HOMO level is primarily associated with the electron-donating character of the polymer. The 2,5-bis(octyloxy)benzene unit is a strong electron donor. The HOMO level of a copolymer can be systematically controlled by selecting comonomers with different electron-donating strengths (or ionization potentials). rsc.org Incorporating a stronger donor will raise the HOMO level, while a weaker donor (or an acceptor) will lower it.

LUMO Level Control: The LUMO level is largely determined by the electron-accepting moiety in the polymer. In D-A copolymers, a strong electron acceptor (like a benzothiadiazole or BODIPY unit) will significantly lower the LUMO energy level. rsc.org The dialkoxybenzene unit itself has a lesser effect on the LUMO. rsc.org

This independent tuning allows for the rational design of materials. For example, in organic solar cells, the HOMO of the donor polymer must be well-aligned with the acceptor material to facilitate efficient charge transfer, while the LUMO levels dictate the open-circuit voltage of the device.

Table 2: Tuning of Frontier Orbitals via Copolymerization Illustrative data based on established principles for D-A copolymers.

| Comonomer Type (with Dialkoxy-phenyleneethynylene) | HOMO Level | LUMO Level | Resulting Band Gap |

|---|---|---|---|

| Strong Electron Donor (e.g., Carbazole) | High (e.g., -5.2 eV) | High (e.g., -2.5 eV) | Large |

| Weak Electron Donor (e.g., Fluorene) | Medium (e.g., -5.4 eV) | High (e.g., -2.6 eV) | Medium |

| Strong Electron Acceptor (e.g., Benzothiadiazole) | Low (e.g., -5.6 eV) | Low (e.g., -3.5 eV) | Small |

Elucidation of Charge Transfer Processes within Conjugated Systems

The functionality of these materials in electronic devices relies on the movement of electronic excitations and charges along and between the polymer chains. After light absorption, an exciton (B1674681) (a bound electron-hole pair) is formed. For photovoltaic applications, this exciton must diffuse to a donor-acceptor interface where it dissociates into free charge carriers (a process called charge transfer). For light-emitting applications, injected electrons and holes must meet to form an exciton that decays radiatively.

Studies on polymers containing the this compound unit reveal that:

Intramolecular Charge Transfer: In D-A copolymers, photoexcitation can lead to a rapid intramolecular charge transfer (ICT) from the donor (dialkoxybenzene moiety) to the acceptor comonomer. This ICT state is often the precursor to both light emission at longer wavelengths and the separation of charges.

Exciton Migration and Dissociation: The efficiency of exciton migration to an interface is critical. The morphology of the polymer film, influenced by the octyloxy side chains, plays a key role. Well-ordered domains can facilitate exciton diffusion, but overly strong interchain coupling can also act as a trap or quenching site. Efficient exciton dissociation is achieved by ensuring a sufficient energy offset between the LUMO levels of the donor polymer and the acceptor material. nih.gov

Interchain Interactions: Strong π-π interchain interactions can facilitate the formation of aggregates, which often have lower energy levels. While this can sometimes aid in charge transport (hopping between chains), it is also a common cause of fluorescence quenching, which is detrimental to light-emitting applications. acs.org

Understanding Quenching and Self-Recovery Mechanisms in Sensor Applications

Polymers derived from this compound are highly fluorescent and are therefore excellent candidates for chemical sensors. The sensing mechanism is typically based on the quenching (reduction) of this fluorescence upon interaction with an analyte.

The primary quenching mechanism for detecting electron-deficient molecules, such as nitroaromatic compounds (found in explosives), is photoinduced electron transfer (PET). The process unfolds as follows:

Excitation: The polymer film absorbs a photon, creating an exciton and making the polymer an excited-state electron donor.

Analyte Interaction: The analyte molecule diffuses into the porous polymer film and comes into close proximity with the excited polymer chain.

Electron Transfer: If the analyte is a strong electron acceptor (like TNT), an electron will transfer from the excited polymer to the analyte molecule.

Quenching: This electron transfer provides a non-radiative pathway for the exciton to decay, thus quenching the fluorescence. The material appears to "turn off."

The high efficiency of this process is often attributed to an "amplified quenching" effect, where a single analyte molecule can quench the fluorescence of many repeating units by facilitating exciton migration along the polymer backbone to the quenching site.

Self-recovery is a crucial feature for a reusable sensor. In many cases, these sensors exhibit reversibility because the interaction between the polymer and the analyte is non-covalent. rsc.org The analyte is not permanently bound to the polymer. By removing the analyte from the sensor's environment, for instance by flushing with clean air or solvent, the equilibrium is shifted, the analyte diffuses out of the film, and the fluorescence is restored. rsc.org The sensor is then ready for another measurement.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Scalability and Sustainability

The prevailing method for the synthesis of polymers derived from 1,4-diethynyl-2,5-bis(octyloxy)benzene is the Sonogashira cross-coupling reaction. guidechem.com This reaction typically involves the palladium- and copper-catalyzed coupling of the diethynyl monomer with a dihaloaryl comonomer. cymitquimica.com While effective, traditional Sonogashira protocols often rely on homogeneous palladium catalysts, which can be costly and difficult to remove from the final product, posing challenges for both industrial scale-up and environmental sustainability.

Future research is increasingly focused on developing more sustainable and scalable synthetic methodologies. A significant area of interest is the development of palladium-free Sonogashira coupling reactions. cymitquimica.com These alternative catalytic systems aim to replace palladium with more abundant and less toxic metals, thereby increasing the sustainability of the chemical transformation. cymitquimica.com Concurrently, there is a push towards the use of green solvents, such as water or ethanol, and the development of heterogeneous catalysts that can be easily recovered and reused. beilstein-journals.orgmdpi.com For instance, the use of a magnetically recyclable Ni–chitosan nanocatalyst has been demonstrated for other organic syntheses, showcasing a potential path forward for the eco-friendly production of this compound-based polymers. beilstein-journals.org The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, also presents a promising avenue for improving efficiency and reducing waste. mdpi.com

Exploration of Advanced Polymer Architectures and Composites

The linear homopolymers and simple copolymers derived from this compound have demonstrated significant utility. However, the exploration of more complex polymer architectures is a burgeoning area of research that promises to unlock new functionalities and applications. These advanced architectures include block copolymers, star-shaped polymers, and polymers with intricately designed side chains. researchgate.netmdpi.com

Block copolymers, which consist of two or more distinct polymer chains linked together, are of particular interest. researchgate.net For example, hybrid block copolymers containing conjugated poly(phenylene ethynylene) segments derived from this compound and stereoregular poly(phenylene isocyanide) blocks have been synthesized using a single palladium(II) complex as the catalyst. mdpi.com Such materials can self-assemble into well-defined nanostructures, which is a highly sought-after property for applications in drug delivery and nanotechnology. researchgate.net

Star-shaped polymers, featuring multiple polymer arms radiating from a central core, offer unique rheological and mechanical properties compared to their linear counterparts. researchgate.netresearchgate.net The "arm-first" approach, where pre-synthesized polymer arms are attached to a multifunctional core, is a common synthetic strategy. researchgate.net The synthesis of star-shaped polymers often involves the use of multifunctional linking agents, such as 1,3,5-tris(1-phenylethenyl)benzene. rsc.org

Furthermore, the functionalization of the polymer side chains is a powerful tool for tailoring the properties of the resulting materials. A notable example is the synthesis of a multifunctional poly(p-phenylene ethynylene) scaffold with clickable azide-containing side chains, which can be further modified for specific applications, such as biosensors. rsc.org The "click" chemistry approach allows for the efficient and specific attachment of various functional groups to the polymer backbone. rsc.org

Integration into Multifunctional Device Prototypes

The unique electronic and photophysical properties of polymers derived from this compound make them prime candidates for a range of electronic and optoelectronic devices. While their application in light-emitting polymers is established, future research is aimed at integrating these materials into more complex and multifunctional device prototypes.

One promising area is the development of organic field-effect transistors (OFETs) and organic solar cells. The extended π-conjugation in vinylene-bridged macromolecules synthesized from precursors like 2,5-bis(octyloxy)terephthalaldehyde (B43986) can enhance charge carrier mobility, a critical parameter for the performance of these devices. mdpi.com Preliminary studies on polyimines derived from this precursor have shown potential in photovoltaic applications. mdpi.com

Another exciting frontier is the development of memristors, which are electronic components that can store information based on their resistance history. Covalent organic frameworks (COFs) synthesized from 2,5-bis(octyloxy)terephthalaldehyde have been explored for their use in memristors, demonstrating an on/off ratio of an order of magnitude. mdpi.com

The creation of highly fluorescent thin films is also a key area of research. Layer-by-layer assembly of polyanionic PPEs has been used to create films on glass slides and silica (B1680970) microspheres that are capable of efficient energy transfer. bohrium.com This technology has potential applications in various sensing and imaging technologies.

Theoretical Predictions Guiding Experimental Design

As the complexity of the materials derived from this compound increases, theoretical and computational methods are becoming indispensable tools for guiding experimental design. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are being employed to predict the electronic and optical properties of these polymers. mdpi.comufms.brustc.edu.cn